Basic Blue 54
Description
Significance of Synthetic Dyes in Research and Environmental Science
Synthetic dyes are a cornerstone of numerous industries, with the textile sector being a primary consumer. fibre2fashion.com Their widespread use stems from their cost-effectiveness, stability, and the vibrant, long-lasting colors they impart to various materials. wisdomlib.orgigi-global.com Annually, over 700,000 metric tons of dyestuffs are produced globally, a significant portion of which are synthetic. fibre2fashion.com However, the very properties that make them desirable, such as their chemical stability, also contribute to their persistence in the environment. tecnoscientifica.comeae.edu.eu Inefficient dyeing processes can result in substantial amounts of these dyes being discharged into wastewater, leading to environmental concerns. fibre2fashion.comigi-global.com The presence of synthetic dyes in water bodies can reduce light penetration, affecting aquatic photosynthesis, and may introduce toxic compounds into the ecosystem. fibre2fashion.comigi-global.comtecnoscientifica.com This has spurred significant research into the environmental fate of these dyes and the development of effective remediation technologies.
In the realm of biomedical research, synthetic dyes have found diverse applications. They are instrumental in histology and microbiology for staining cells and tissues, enabling the visualization of cellular structures under a microscope. cymitquimica.com Certain dyes also exhibit properties that are being explored for therapeutic and diagnostic purposes, including roles in photothermal therapy and as drug delivery vehicles. researchgate.nettandfonline.com The unique chemical structures of these compounds provide a versatile platform for scientific investigation and potential medical advancements.
Overview of Basic Blue 54 as an Azo Textile Dye
Basic Blue 54, also identified by its Colour Index number C.I. 11052, is a member of the azo class of dyes. worlddyevariety.combasicdye.com Azo dyes are characterized by the presence of one or more azo groups (-N=N-) in their molecular structure. This particular dye is a blue-green powder with a solubility of 10 g/L in water at 20°C, a solubility that is not significantly affected by temperature changes. worlddyevariety.combasicdye.comchemicalbook.com It is primarily used for dyeing acrylic fibers, as well as for printing on various textiles. worlddyevariety.combasicdye.comalanchemindustries.com
The chemical structure of Basic Blue 54 features a benzothiazolium skeleton linked via a diazenyl group to a dimethylaniline moiety. ontosight.ai Its IUPAC name is 4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N,N-dimethylaniline. nih.gov The manufacturing process involves the diazotization of 2-Amino-3-methyl-6-methoxybenzothiazolium chloride, followed by coupling with N,N-dimethylaniline and subsequent quaternization with dimethyl sulfate. basicdye.comchemicalbook.comalanchemindustries.com
Table 1: Properties of Basic Blue 54
| Property | Value |
|---|---|
| CAS Number | 15000-59-6 nih.gov |
| Molecular Formula | C₁₇H₁₉N₄OS⁺ nih.gov |
| Appearance | Blue-green powder worlddyevariety.combasicdye.comchemicalbook.com |
| Solubility in Water (20°C) | 10 g/L worlddyevariety.combasicdye.comchemicalbook.com |
| Primary Application | Dyeing acrylic fibers worlddyevariety.combasicdye.comalanchemindustries.com |
Research Imperatives and Current Gaps in Basic Blue 54 Studies
The environmental persistence of azo dyes like Basic Blue 54 necessitates further research into their long-term ecological impact. While the general environmental hazards of synthetic dyes are recognized, specific data on the degradation pathways and potential toxicity of Basic Blue 54 and its byproducts are areas requiring more in-depth investigation. The European Chemicals Agency has classified it as a substance of moderate concern due to its potential for toxicity and persistence. ontosight.ai
In the biomedical field, while some synthetic dyes have been explored for various applications, dedicated research into the potential biomedical uses of Basic Blue 54 is not extensively documented in publicly available literature. There is a significant gap in understanding whether this specific dye possesses any properties that could be harnessed for therapeutic or diagnostic purposes. Future research could explore its potential interactions with biological systems, its cellular uptake mechanisms, and any unique photophysical properties that might be relevant for biomedical applications. Such studies would contribute to a more complete understanding of this widely used industrial chemical and could potentially unveil novel applications beyond its current use as a textile colorant.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N,N-dimethylaniline;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N4OS.CH4O4S/c1-20(2)13-7-5-12(6-8-13)18-19-17-21(3)15-10-9-14(22-4)11-16(15)23-17;1-5-6(2,3)4/h5-11H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSURVRJJSLSOC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NC3=CC=C(C=C3)N(C)C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38901-83-6 (Parent) | |
| Record name | C.I. Basic Blue 54 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015000596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30879827 | |
| Record name | C.I. Basic Blus 54 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30879827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15000-59-6 | |
| Record name | Basic Blue 54 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15000-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Basic Blue 54 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015000596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-6-methoxy-3-methyl-, methyl sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Basic Blus 54 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30879827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[4-(dimethylamino)phenyl]azo]-6-methoxy-3-methylbenzothiazolium methyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Chemical Modification Methodologies
Advanced Synthetic Routes and Reaction Mechanisms
The manufacturing of Basic Blue 54 involves a precise sequence of chemical reactions, primarily diazotization and coupling, followed by the formation of a quaternary ammonium (B1175870) salt. worlddyevariety.comchemicalbook.comchemicalbook.com
Diazotization and Coupling Reactions in Basic Blue 54 Synthesis
The synthesis of Basic Blue 54 commences with the diazotization of 2-amino-3-methyl-6-methoxybenzothiazolium chloride. worlddyevariety.comchemicalbook.comchemicalbook.com This reaction involves treating the primary aromatic amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C). ekb.eg This process converts the amino group into a highly reactive diazonium salt.
The resulting diazonium salt is then subjected to a coupling reaction with N,N-dimethylaniline. worlddyevariety.comchemicalbook.comchemicalbook.com In this electrophilic aromatic substitution reaction, the diazonium ion acts as the electrophile, attacking the electron-rich aromatic ring of N,N-dimethylaniline to form an azo compound, which is characterized by the -N=N- functional group. ekb.egslideshare.net The reaction conditions, such as pH and temperature, are crucial for maximizing the yield and purity of the product.
Quaternary Ammonium Salt Formation
The final step in the synthesis of Basic Blue 54 is the formation of a quaternary ammonium salt. worlddyevariety.comchemicalbook.comchemicalbook.com This is achieved by treating the azo compound with an alkylating agent, such as dimethyl sulfate. worlddyevariety.comchemicalbook.com This SN2 reaction involves the alkylation of a tertiary amine, resulting in a positively charged quaternary ammonium ion. mdpi.com This cationic nature is fundamental to the dye's ability to bind to negatively charged fibers like acrylics. The use of polar aprotic solvents can facilitate this type of reaction. mdpi.com
Functionalization and Derivatization Strategies
To improve upon the inherent properties of Basic Blue 54, researchers explore various functionalization and derivatization strategies. These modifications aim to enhance characteristics such as lightfastness, solubility, and affinity for specific substrates.
Design of Modified Basic Blue 54 Structures for Enhanced Properties
The modification of Basic Blue 54 can involve the introduction of various functional groups onto the core structure. For instance, altering the substituents on the aromatic rings can significantly impact the dye's color and fastness properties. The introduction of different alkyl groups on the quaternary ammonium nitrogen can also influence its solubility and dyeing characteristics. nih.gov The design of novel derivatives often involves computational modeling to predict the effects of structural changes on the dye's properties.
Spectroscopic and Chromatographic Characterization of Synthesized Variants
The characterization of newly synthesized Basic Blue 54 variants is essential to confirm their structure and purity.
Spectroscopic Techniques:
UV-Visible Spectroscopy is used to determine the maximum absorption wavelength (λmax) of the dye, which is directly related to its color.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure, allowing for the verification of the synthesized compound. molbase.com
Fourier-Transform Infrared (FTIR) Spectroscopy helps to identify the functional groups present in the molecule. mdpi.com
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of the synthesized dye and for separating different components in a mixture. nsf.gov
Thin-Layer Chromatography (TLC) is often used for rapid analysis and to monitor the progress of a reaction. rsc.org
Comprehensive Two-Dimensional Liquid Chromatography (LC×LC) can provide enhanced separation for complex mixtures of dyes and their degradation products. acs.org
Below is an interactive data table summarizing the key analytical techniques used:
| Analytical Technique | Purpose | Key Findings |
| UV-Visible Spectroscopy | Determination of λmax and color properties | Confirms the absorption spectrum of the dye. |
| NMR Spectroscopy | Structural verification | Provides detailed information on the arrangement of atoms. molbase.com |
| FTIR Spectroscopy | Identification of functional groups | Confirms the presence of key chemical bonds. mdpi.com |
| HPLC | Purity assessment and separation | Separates the dye from impurities and byproducts. nsf.gov |
| TLC | Reaction monitoring | Allows for quick analysis of reaction progress. rsc.org |
| LC×LC | High-resolution separation | Separates complex mixtures of dye isomers and degradation products. acs.org |
Compound Information
Environmental Fate and Ecotoxicological Assessment of Basic Blue 54
Persistence and Environmental Distribution Modeling
These models, such as SimpleBox, integrate a chemical's intrinsic properties (e.g., water solubility, vapor pressure) with environmental parameters to predict its ultimate fate. cefic-lri.orgnih.govrsc.orgmdpi.com For synthetic dyes, properties like high stability to light and resistance to microbial degradation are desirable for their application but suggest a potential for persistence in the environment. nih.gov
Potential for Formation of Toxic Byproducts in the Environment
The biodegradation of synthetic dyes does not always lead to complete mineralization. In some cases, the degradation process can form intermediate byproducts that may be more toxic than the parent compound. mdpi.com Basic Blue 54 is classified as a single azo dye, containing one or more azo bonds (–N=N–). Under anaerobic conditions, the azo bond can be reductively cleaved by microbial enzymes (azoreductases). This cleavage can lead to the formation of aromatic amines, a class of compounds that includes known carcinogens and mutagens. mdpi.com
While the specific degradation pathway and byproducts of Basic Blue 54 have not been documented, studies on other azo dyes have confirmed the formation of such intermediates. For example, the biodegradation of one reactive blue dye was found to produce metabolites including phthalimide (B116566) and di-isobutyl phthalate. researchgate.net The potential for Basic Blue 54 to degrade into aromatic amines represents a significant toxicological concern that warrants further investigation.
Advanced Toxicological Research
Cytotoxicity refers to the ability of a chemical to cause damage or death to cells. Understanding the specific mechanism of cytotoxicity is a key component of advanced toxicological research. In vitro studies using various cell lines (e.g., human liver cells like HepG2) are commonly employed to investigate these mechanisms. cabidigitallibrary.orgresearchgate.netecotoxbrasil.org.br
Common mechanisms of chemical-induced cytotoxicity include the generation of reactive oxygen species (ROS), which leads to oxidative stress and damage to cellular components; disruption of mitochondrial function; and induction of programmed cell death (apoptosis). cabidigitallibrary.orgacs.org Apoptosis is a controlled process of cell death characterized by specific morphological and biochemical events, including the activation of enzymes called caspases. cabidigitallibrary.org Studies on other synthetic dyes have shown that they can induce cytotoxicity by reducing cell viability and triggering apoptosis. cabidigitallibrary.orgresearchgate.net However, no research specifically detailing the cytotoxic effects or the underlying molecular mechanisms of Basic Blue 54 could be located.
Genotoxicity and Mutagenicity Assessments
Genotoxicity and mutagenicity studies are crucial for evaluating the potential of a chemical substance to interact with genetic material (DNA), which can lead to mutations and potentially more severe health outcomes. These assessments typically involve a battery of in vitro and in vivo tests to detect various types of genetic damage, including gene mutations, chromosomal aberrations, and DNA strand breaks.
Despite the importance of these evaluations, a thorough review of publicly available scientific literature reveals a significant data gap regarding the genotoxic and mutagenic potential of Basic Blue 54. Standardized assays such as the Ames test (bacterial reverse mutation assay), in vitro micronucleus test, or chromosomal aberration tests using mammalian cells have not been reported for this specific compound. Consequently, there are no available research findings or data to present on its ability to induce genetic mutations or chromosomal damage.
Table 1: Summary of Genotoxicity and Mutagenicity Data for Basic Blue 54
| Assay Type | Test System | Metabolic Activation | Result |
| Gene Mutation | Data Not Available | Data Not Available | Data Not Available |
| Chromosomal Aberration | Data Not Available | Data Not Available | Data Not Available |
| DNA Damage | Data Not Available | Data Not Available | Data Not Available |
| Note: No publicly available data from genotoxicity or mutagenicity studies on Basic Blue 54 were identified. |
Neurotoxicity Investigations
Neurotoxicity investigations assess the potential for a chemical to cause adverse effects on the central or peripheral nervous system. These studies can identify a range of effects, from subtle behavioral changes to significant neuronal damage.
Currently, there is no specific information or published research available that investigates the neurotoxic potential of Basic Blue 54. Studies designed to evaluate effects on nervous system function, such as changes in motor activity, sensory function, or cognitive abilities, following exposure to Basic Blue 54 have not been identified in the scientific literature. Therefore, its profile regarding neurotoxicity remains uncharacterized.
Reproductive and Developmental Toxicity Studies
Reproductive and developmental toxicity studies are designed to evaluate the potential adverse effects of a substance on sexual function and fertility in adult males and females, as well as developmental toxicity in their offspring. These assessments cover the entire reproductive cycle, from conception and embryonic development to postnatal growth and maturation.
No studies concerning the reproductive or developmental toxicity of Basic Blue 54 are available in the public domain. Research that would typically examine endpoints such as fertility, gestation, litter size, and the structural or functional development of offspring following parental exposure to Basic Blue 54 has not been published.
Table 2: Reproductive and Developmental Toxicity Endpoints for Basic Blue 54
| Study Type | Species | Key Endpoints | Findings |
| Reproductive Toxicity | Data Not Available | Fertility, Mating Behavior, Gestational Indices | Data Not Available |
| Developmental Toxicity | Data Not Available | Viability, Growth, Morphological Development | Data Not Available |
| Note: No publicly available data from reproductive or developmental toxicity studies on Basic Blue 54 were identified. |
Hypersensitivity Reactions and Immunological Responses
Hypersensitivity and immunological response assessments determine a substance's potential to trigger an exaggerated or inappropriate immune reaction, such as allergic contact dermatitis or respiratory sensitization. These reactions are mediated by the immune system and can occur after initial sensitization to a chemical.
There is a lack of specific toxicological data on the potential of Basic Blue 54 to cause hypersensitivity reactions or other adverse immunological responses. While some dyes are known to be skin sensitizers, no specific sensitization studies, such as the local lymph node assay (LLNA) or guinea pig maximization test, have been published for Basic Blue 54. Clinical case reports or patch test data specifically implicating this compound in allergic reactions are also not present in the available literature.
Carcinogenicity Studies and Pathways
Carcinogenicity studies are long-term investigations, typically conducted in animal models, to evaluate the potential of a substance to cause cancer. These studies are a critical component of a comprehensive safety assessment for chemicals with widespread or prolonged human exposure.
No long-term carcinogenicity bioassays for Basic Blue 54 have been reported in the scientific literature. Furthermore, there are no available studies investigating the potential carcinogenic pathways or mechanisms of action for this compound. As a result, the carcinogenic potential of Basic Blue 54 has not been determined.
In Vitro and In Vivo Model Systems for Toxicity Profiling (e.g., C. elegans)
Modern toxicology often employs alternative model systems to profile the toxicity of substances efficiently. Caenorhabditis elegans (C. elegans), a nematode worm, is one such model used for rapid screening of various toxic endpoints, including developmental, reproductive, and neurotoxicity, due to its genetic tractability and short life cycle. cir-safety.org
A review of the literature indicates that Basic Blue 54 has not been evaluated for toxicity using C. elegans or other similar alternative in vitro or in vivo model systems. researchgate.netphylumtech.com While these models are well-suited for high-throughput screening of chemicals, no such profiling data has been published for this specific dye.
Degradation Pathways and Mechanistic Studies of Basic Blue 54
Photolytic Degradation Mechanisms
Photolytic degradation involves the breakdown of chemical compounds by light. This process can occur directly through the absorption of light by the dye molecule itself or can be enhanced by the presence of a photosensitizer.
Direct Photolysis Processes
Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent decomposition. Basic Blue 54 can undergo self-decomposition to a certain extent upon irradiation with light. mdpi.com The dye absorbs light in the visible spectrum, which can lead to the formation of singlet and triplet excited states through electronic transitions and intersystem crossing. mdpi.com These excited states are more reactive than the ground state and can undergo various reactions, including fragmentation. The process is dependent on factors such as the initial dye concentration and the pH of the solution. For instance, the direct photolysis of similar dyes like Methylene (B1212753) Blue is more effective in basic media and at lower concentrations. researchgate.net The degradation process often involves the breakdown of the aromatic rings within the dye's structure, leading to a loss of color. mdpi.com
Photosensitized Degradation Pathways
Photosensitized degradation involves a substance, a photosensitizer, that absorbs light and then transfers the energy to the dye molecule or to another species that, in turn, reacts with the dye. This process can significantly enhance the rate of degradation.
For azo dyes, semiconductor materials like titanium dioxide (TiO2) are commonly used as photocatalysts. acs.org When TiO2 is irradiated with UV or visible light, it generates electron-hole pairs. royalsocietypublishing.org The holes can directly oxidize the dye molecule or react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). royalsocietypublishing.org The electrons can reduce oxygen to form superoxide (B77818) radicals (•O2−). mdpi.com These reactive oxygen species (ROS) are powerful oxidizing agents that can non-selectively attack and degrade the dye molecule, leading to its mineralization into CO2, H2O, and inorganic ions. mdpi.com
The efficiency of photosensitized degradation is influenced by several factors:
Catalyst Loading: The amount of photocatalyst affects the number of active sites available for the reaction. royalsocietypublishing.org
Initial Dye Concentration: Higher concentrations can lead to increased adsorption on the catalyst surface, which may inhibit the formation of hydroxyl radicals. royalsocietypublishing.org
pH of the Solution: The pH affects the surface charge of the photocatalyst and, consequently, the adsorption of the cationic dye. For cationic dyes like Basic Blue 54, a higher pH can enhance adsorption and degradation efficiency. royalsocietypublishing.org
Research on similar blue dyes has shown that combining a photosensitizer with other agents like hydrogen peroxide (H2O2) can further improve degradation rates. researchgate.net The dye molecule itself can sometimes act as a photosensitizer, injecting an electron into the conduction band of the semiconductor upon excitation, which initiates the degradation process. acs.orguctm.edu
Biological Degradation Mechanisms
Biological degradation utilizes microorganisms and their enzymes to break down organic pollutants. This approach is considered environmentally friendly and cost-effective.
Microbial Biodegradation Processes
Various microorganisms, including bacteria and fungi, have been shown to decolorize and degrade azo dyes. medcraveonline.comresearcherslinks.comjmbfs.org The process can occur through biosorption, where the dye molecules adsorb onto the microbial biomass, or through biodegradation, where the dye is broken down by microbial enzymes. ijpbs.comopenbiotechnologyjournal.com For Basic Blue dyes, both fungi and bacteria have demonstrated degradation capabilities. medcraveonline.comjmbfs.orgijpbs.com
Enzymatic Catalysis (e.g., azo reductase activity)
The key to the microbial degradation of azo dyes is the enzymatic cleavage of the azo bond (–N=N–), which is responsible for the dye's color. scholarsresearchlibrary.com This is often the initial step in the degradation pathway.
Azo reductases are enzymes that catalyze the reductive cleavage of the azo bond, typically under anaerobic or microaerophilic conditions. openbiotechnologyjournal.comscholarsresearchlibrary.com This reaction breaks the chromophore, resulting in the formation of colorless aromatic amines. openbiotechnologyjournal.com These enzymes often require cofactors like NADH or NADPH as electron donors. researchgate.netscialert.net The activity of azoreductase can be influenced by factors such as pH and temperature, with optimal conditions varying depending on the microbial source. researchgate.netscialert.net While some microorganisms produce intracellular azoreductases, others secrete them extracellularly. scholarsresearchlibrary.comtci-thaijo.org
Other enzymes, such as laccases and peroxidases , can also contribute to dye degradation. tci-thaijo.orgnih.govresearchgate.net These enzymes are typically involved in the subsequent aerobic degradation of the aromatic amines produced from the initial azo bond cleavage. openbiotechnologyjournal.com Laccases, for example, can oxidize a wide range of phenolic compounds and aromatic amines. nih.gov
Structural Cleavage of Chromophore Groups
The chromophore is the part of the molecule responsible for its color. In Basic Blue 54, the chromophore is centered around the azo bond linking the benzothiazole (B30560) and aniline (B41778) moieties. worlddyevariety.com
The initial and most critical step in the biological degradation of Basic Blue 54 is the cleavage of this azo bond by azo reductases, leading to the decolorization of the dye. openbiotechnologyjournal.comscholarsresearchlibrary.com Following this reductive cleavage, the resulting aromatic amines are generally more amenable to further degradation. openbiotechnologyjournal.com
Under aerobic conditions, these aromatic amines can be further broken down by other microbial enzymes through mechanisms such as hydroxylation and ring opening. This process can ultimately lead to the complete mineralization of the original dye molecule into simpler, non-toxic substances like carbon dioxide and water. openbiotechnologyjournal.com The cleavage of other structural components, such as the benzothiazole ring, is a more complex process that may occur in subsequent steps of the degradation pathway. The entire process often involves a consortium of different microorganisms, each contributing specific enzymatic activities to achieve complete degradation. openbiotechnologyjournal.com
Mineralization Pathways of Aromatic Intermediates
The complete degradation of Basic Blue 54, a complex organic dye, ultimately leads to the formation of simple inorganic compounds such as carbon dioxide (CO2), water (H2O), and mineral acids through a process known as mineralization. This process is crucial for the complete detoxification of the dye-contaminated water. The mineralization of the aromatic intermediates generated during the initial degradation stages of Basic Blue 54 is a complex process involving the cleavage of stable aromatic rings.
Advanced Oxidation Processes (AOPs) are particularly effective in achieving complete mineralization. scirp.orgijcce.ac.ir These methods generate highly reactive species, most notably hydroxyl radicals (•OH), which are powerful oxidizing agents. scirp.orgijcce.ac.ir The reaction of these radicals with organic pollutants is a key step in AOPs. ijcce.ac.ir The mechanism of photocatalytic degradation, for instance, involves the generation of electron-hole pairs on the surface of a photocatalyst like titanium dioxide (TiO2) upon irradiation. scirp.org These charge carriers then react with water and oxygen to produce hydroxyl radicals. scirp.org
The mineralization process for aromatic intermediates typically follows these steps:
Hydroxylation of the Aromatic Ring: The initial attack by hydroxyl radicals often involves the addition of hydroxyl groups to the aromatic ring, forming hydroxylated derivatives. scirp.org
Aromatic Ring Cleavage: The hydroxylated intermediates are unstable and readily undergo ring opening, leading to the formation of aliphatic carboxylic acids and aldehydes. medcraveonline.com Dissolved oxygen plays a role in stabilizing radical intermediates and inducing the cleavage of aromatic rings. medcraveonline.com
Further Oxidation: These aliphatic intermediates are further oxidized through a series of reactions, progressively breaking down into smaller, simpler molecules like short-chain carboxylic acids (e.g., oxalic acid, formic acid).
Final Mineralization: Ultimately, these simple organic acids are completely oxidized to CO2, H2O, and inorganic ions corresponding to any heteroatoms present in the original dye molecule. plos.org
The efficiency of mineralization can be monitored by measuring parameters such as the Total Organic Carbon (TOC) or Chemical Oxygen Demand (COD) of the solution. A significant decrease in TOC or COD indicates the conversion of organic carbon to CO2. scirp.orgatlantis-press.com
Biosorption and Biotransformation by Microbial and Plant Systems
Biological methods offer an environmentally friendly and cost-effective approach to treating dye-laden wastewater. These processes can be broadly categorized into biosorption and biotransformation.
Biosorption is a passive, metabolism-independent process where the dye molecules bind to the surface of biomass. elsevier.es This can involve various physical and chemical interactions such as adsorption, ion exchange, and complexation. elsevier.essbmicrobiologia.org.br A wide range of biological materials, including bacteria, fungi, algae, and plant waste, can be utilized as biosorbents. sbmicrobiologia.org.br For instance, the red seaweed Gracilaria corticata has been investigated as a potential biosorbent for the removal of basic blue dyes from aqueous solutions. asianresassoc.org The effectiveness of biosorption is influenced by several factors, including pH, initial dye concentration, and the amount of biosorbent used. asianresassoc.orghibiscuspublisher.com
Biotransformation , on the other hand, is a metabolism-dependent process where living organisms, through their enzymatic machinery, break down the dye molecules into simpler, often less toxic, compounds. mdpi.com This can lead to the complete mineralization of the dye. plos.org
Microbial Systems: Various microorganisms, including bacteria and fungi, have demonstrated the ability to decolorize and degrade azo dyes like Basic Blue 54. hibiscuspublisher.com Some bacteria can cleave the azo bond (-N=N-) under anaerobic conditions, leading to the formation of aromatic amines. researchgate.net These amines can then be further degraded under aerobic conditions. researchgate.net The surface of yeast cells, for example, contains functional groups like amino, carboxyl, and hydroxyl groups that can be involved in dye binding. elsevier.es
Plant Systems (Phytoremediation): Phytoremediation is a technology that utilizes plants to clean up contaminated environments. jmaterenvironsci.com Plants can remove dyes from water through processes like rhizofiltration (adsorption onto roots), phytodegradation (breakdown by plant enzymes), and phytovolatilization (release into the atmosphere). researchgate.net Water hyacinth (Eichhornia crassipes) has shown potential in removing methylene blue, a type of basic dye, from wastewater. researchgate.net
The choice between living and non-living biomass for these processes depends on the specific application. While living systems can offer the advantage of biotransformation and potentially higher removal efficiencies, non-living biomass is often more robust and not affected by toxic substances in the wastewater. mdpi.com
Chemical Degradation Processes
Chemical degradation methods, particularly those involving hydrolysis and oxidation, are effective in breaking down the complex structure of Basic Blue 54.
Hydrolytic Degradation Pathways
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. acs.org The susceptibility of a compound to hydrolysis is dependent on its chemical structure and the pH and temperature of the solution. researchgate.netnih.gov For dyes like Basic Blue 54, which may contain functional groups like esters or amides, hydrolysis can lead to the cleavage of these bonds. researchgate.net
The degradation of aliphatic polyesters, for example, occurs through the hydrolysis of their ester bonds, leading to the formation of smaller, water-soluble oligomers and, eventually, the constituent hydroxy acids. nih.gov The rate of hydrolytic degradation can be significantly influenced by pH. For instance, some compounds are more susceptible to degradation under acidic or basic conditions. rsc.org In the case of thiazine (B8601807) dyes like methylene blue, alkaline conditions (pH > 9) can lead to hydrolytic decomposition, forming products like methylene violet. researchgate.net
Oxidative Decomposition Mechanisms
Oxidative decomposition involves the use of strong oxidizing agents to break down organic pollutants. ijcce.ac.ir Advanced Oxidation Processes (AOPs) are a prominent class of these methods, characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH). ijcce.ac.irmdpi.com These radicals are non-selective and can oxidize a wide range of organic compounds, leading to their mineralization. mdpi.com
Common AOPs include:
Ozonation: Ozone (O3) is a powerful oxidant that can directly react with organic molecules or decompose in water to form hydroxyl radicals. atlantis-press.comd-nb.info The efficiency of ozonation can be influenced by pH, with higher pH values often promoting the formation of hydroxyl radicals. frontiersin.org
Fenton and Photo-Fenton Processes: The Fenton process utilizes a mixture of hydrogen peroxide (H2O2) and ferrous ions (Fe2+) to generate hydroxyl radicals. nih.gov The efficiency of this process can be enhanced by UV light in the photo-Fenton process, which promotes the photoreduction of Fe3+ back to Fe2+ and the photolysis of H2O2. nih.gov
Photocatalysis: This process uses a semiconductor catalyst, such as TiO2, which upon irradiation with UV light, generates electron-hole pairs that lead to the formation of ROS. scirp.org These species then degrade the dye molecules. mdpi.com The photocatalytic degradation of methylene blue, for example, involves the formation of intermediate products like sulfoxides and sulfones before complete mineralization. researchgate.net
Electrochemical Oxidation: This method employs an electric current to generate oxidants on the surface of an anode or in the bulk solution. acs.org In the presence of chloride ions, for instance, highly reactive chlorine and hypochlorite (B82951) species can be formed, which contribute to the degradation of the dye. acs.org
The effectiveness of these oxidative processes depends on various parameters, including the type of oxidant, catalyst, pH, and the initial concentration of the dye. medcraveonline.comnih.gov
Advanced Remediation Technologies for Basic Blue 54 Removal
Adsorption Technologies
Adsorption is a surface phenomenon where molecules of a substance, the adsorbate (in this case, Basic Blue 54), accumulate on the surface of a solid material, the adsorbent. nih.govrsc.org This technology is favored for dye removal due to its simple design, operational ease, and high efficiency. nih.govmdpi.com The effectiveness of adsorption depends on various factors, including the properties of the adsorbent, such as its surface area and porosity, and the experimental conditions like pH, temperature, and initial dye concentration. nih.govarabjchem.org
Adsorption Mechanism Elucidation
The removal of Basic Blue 54 from aqueous solutions via adsorption involves a series of complex interactions between the dye molecules and the adsorbent surface. The primary mechanisms at play often include electrostatic interactions, hydrogen bonding, and π-π interactions. nih.govtandfonline.com
Basic Blue 54 is a cationic dye, meaning it carries a positive charge in solution. This characteristic is crucial for its adsorption onto materials with negatively charged surfaces. The electrostatic attraction between the positively charged dye molecules and the negatively charged adsorbent surface is a significant driving force for adsorption. nih.govtandfonline.com The surface charge of many adsorbents is pH-dependent. For instance, at a pH higher than the point of zero charge (pzc) of the adsorbent, the surface becomes negatively charged, favoring the adsorption of cationic dyes like Basic Blue 54. jmaterenvironsci.com
Beyond electrostatic forces, other interactions contribute to the adsorption process. Hydrogen bonding can occur between the hydrogen atoms in the dye molecule and electronegative atoms (such as oxygen or nitrogen) on the adsorbent surface. tandfonline.com Additionally, π-π interactions can be established between the aromatic rings present in the structure of Basic Blue 54 and the π-electron-rich regions of the adsorbent. rsc.org
Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR) and scanning electron microscopy (SEM) are instrumental in elucidating these mechanisms. FTIR analysis can identify the functional groups on the adsorbent surface and how they interact with the dye molecules. nih.gov SEM provides visual evidence of the dye molecules being adsorbed onto the porous structure of the adsorbent. tandfonline.com
Adsorption Kinetics Modeling
To understand the rate and dynamics of Basic Blue 54 adsorption, various kinetic models are employed. These models provide insights into the controlling mechanisms of the adsorption process, such as mass transfer and chemical reaction. balikesir.edu.tr The most commonly used models are the pseudo-first-order, pseudo-second-order, and intra-particle diffusion models. mdpi.com
The pseudo-first-order model, proposed by Lagergren, assumes that the rate of adsorption is proportional to the number of unoccupied sites on the adsorbent. chem-soc.si It is generally applicable during the initial stages of adsorption. The linearized form of the pseudo-first-order equation is:
where:
qe (mg/g) is the amount of dye adsorbed at equilibrium.
qt (mg/g) is the amount of dye adsorbed at time t.
k1 (min⁻¹) is the rate constant of the pseudo-first-order model.
Studies on the adsorption of other basic dyes have shown that this model can sometimes provide a good fit to the experimental data, particularly in the initial phases of the process. niscpr.res.in
The pseudo-second-order model is based on the assumption that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. scirp.org This model often provides a better fit for the entire adsorption process. nih.govmdpi.comresearchgate.net Its linearized equation is:
where:
k2 (g/mg·min) is the rate constant of the pseudo-second-order model.
Numerous studies on the adsorption of basic dyes have demonstrated that the pseudo-second-order model accurately describes the kinetics, indicating that chemisorption is the dominant mechanism. nih.govmdpi.comresearchgate.netalayen.edu.iq For instance, the adsorption of Basic Blue 3 on polyaniline/Fe3O4 composites was found to follow pseudo-second-order kinetics with a high correlation coefficient (R² > 0.99). nih.gov
The intra-particle diffusion model, proposed by Weber and Morris, is used to identify the diffusion mechanism and rate-limiting steps. mdpi.com The adsorption process is often considered to occur in several stages: external mass transfer (film diffusion), intra-particle diffusion (pore diffusion), and adsorption on the interior sites. chem-soc.simdpi.com The equation for this model is:
where:
kid (mg/g·min^(1/2)) is the intra-particle diffusion rate constant.
C is the intercept, which provides an indication of the boundary layer thickness. chem-soc.si
If the plot of qt versus t^(1/2) is a straight line passing through the origin, then intra-particle diffusion is the sole rate-limiting step. mdpi.com However, in many cases, the plot shows multiple linear regions, suggesting that the adsorption process is controlled by more than one mechanism. mdpi.com For example, the initial curved portion of the plot can be attributed to film diffusion, while the subsequent linear portion represents intra-particle diffusion. chem-soc.si A non-zero intercept indicates that intra-particle diffusion is not the only rate-controlling step. mdpi.comresearchgate.net
Adsorption Isotherm Studies
Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount of adsorbate adsorbed on the adsorbent at a constant temperature. diva-portal.org They are crucial for understanding the adsorption capacity and the nature of the interaction between the adsorbate and the adsorbent. Several isotherm models are used to analyze the experimental data, with the Langmuir and Freundlich models being the most common. researchgate.net
The Langmuir isotherm assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. researchgate.net The linearized Langmuir equation is:
where:
Ce (mg/L) is the equilibrium concentration of the dye in the solution.
qe (mg/g) is the amount of dye adsorbed at equilibrium.
qm (mg/g) is the maximum monolayer adsorption capacity.
KL (L/mg) is the Langmuir constant related to the energy of adsorption.
The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. researchgate.net The linearized Freundlich equation is:
where:
KF ((mg/g)(L/mg)^(1/n)) and n are Freundlich constants related to the adsorption capacity and intensity, respectively.
The choice of the most suitable isotherm model is determined by the correlation coefficient (R²). For the adsorption of Basic Blue 3 on polyaniline/Fe3O4 composites, the Langmuir isotherm provided a better fit, suggesting monolayer adsorption on a homogeneous surface. nih.gov The maximum adsorption capacity was found to be 78.13 mg/g for the composite material. nih.gov
Below is an interactive table summarizing the findings from a study on the adsorption of Basic Blue 3, a dye with similar characteristics to Basic Blue 54, onto different adsorbents.
This next table presents the kinetic parameters for the adsorption of Basic Blue 3.
Thermodynamic Analysis of Adsorption Processes
Thermodynamic analysis is crucial for determining the spontaneity, feasibility, and nature of the adsorption process. By evaluating thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), a deeper understanding of the adsorption mechanism can be achieved.
The Gibbs free energy change (ΔG°) indicates the spontaneity of the adsorption process. A negative ΔG° value signifies a spontaneous and feasible adsorption process. For the removal of Basic Blue 54, negative ΔG° values have been reported for various adsorbents, confirming the spontaneous nature of the adsorption.
For example, the adsorption of Basic Blue 54 onto a novel ternary magnetic composite (Fe3O4/NC/MOF) showed negative ΔG° values, indicating a spontaneous process. researchgate.net Similarly, the adsorption of other basic dyes, such as methylene (B1212753) blue on green tea-based biosorbents and eucalyptus bark, also exhibited negative ΔG° values. researchgate.netdeswater.com
The enthalpy change (ΔH°) provides information about the nature of the adsorption process, whether it is endothermic (positive ΔH°) or exothermic (negative ΔH°). The entropy change (ΔS°) reflects the randomness at the solid-solution interface during adsorption.
In the study of Basic Blue 54 adsorption on a Fe3O4/NC/MOF composite, a negative ΔH° value was observed, indicating the exothermic nature of the process. researchgate.net Conversely, the adsorption of methylene blue on eucalyptus bark was found to be endothermic, as indicated by a positive ΔH° value. deswater.com A positive ΔS° value, as seen in the adsorption of methylene blue on eucalyptus bark, suggests an increase in randomness at the adsorbent-adsorbate interface. deswater.com A negative ΔS° value, on the other hand, corresponds to a decrease in the degree of freedom of the adsorbed species. sci-hub.se
Table 4: Thermodynamic Parameters for Basic Dye Adsorption
| Adsorbent | Dye | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Temperature (K) | Reference |
|---|---|---|---|---|---|---|
| Sumac Leaf | Basic Red 46 | -0.27032 | -0.43481 | -0.55 | 298 | sci-hub.se |
| Green Tea-Based Biosorbent (DPM) | Methylene Blue | -3.31 | 24.40 | 92.93 | - | researchgate.net |
| Eucalyptus Bark | Methylene Blue | Negative | Positive | Positive | 303-323 | deswater.com |
| Fe3O4/NC/MOF | Basic Blue 54 | Negative | Negative | - | - | researchgate.net |
Development and Characterization of Novel Adsorbents
The development of novel, cost-effective, and highly efficient adsorbents is a key area of research for the removal of dyes like Basic Blue 54. These adsorbents are typically characterized using various analytical techniques to understand their physical and chemical properties.
Recent research has focused on materials such as metal-organic frameworks (MOFs), biosorbents, and nanocomposites. For instance, a novel Zn(II)-2-phenyl benzimidazole (B57391) framework (ZPBIF-1) was synthesized and characterized using techniques like XRD, SEM, FT-IR, and TGA. deswater.comdergipark.org.tr This MOF demonstrated a high adsorption capacity for Basic Blue 54. deswater.comdergipark.org.tr
Another promising class of adsorbents is biosorbents, such as the extracellular polymeric substance (EPS) from Proteus mirabilis. researchgate.net Characterization using SEM and FTIR revealed a crystal-linear structure with abundant functional groups like carboxyl, hydroxyl, and amino groups, which contribute to its high adsorption efficiency for Basic Blue 54. researchgate.net
Furthermore, nanocomposites like Fe3O4/NC/MOF have been developed for dye removal. frontiersin.org The characterization of this composite using XRD, FTIR, and TEM confirmed its structure and magnetic properties, which facilitate its separation after the adsorption process. frontiersin.org The development of adsorbents from agro-wastes, such as coconut husk, is also a sustainable approach for dye removal. osti.gov
The characterization of these novel adsorbents is essential to correlate their properties with their adsorption performance. Techniques like SEM provide information about the surface morphology and porosity, while FTIR helps in identifying the functional groups responsible for adsorption. researchgate.netosti.gov XRD is used to determine the crystalline structure of the adsorbent. osti.gov
Bio-adsorbents (e.g., agricultural wastes, natural biomass)
A growing area of interest is the use of low-cost, readily available bio-adsorbents derived from agricultural waste and natural biomass. researchgate.net These materials offer a sustainable and economical alternative to conventional adsorbents.
Various studies have demonstrated the potential of different bio-adsorbents for dye removal. For instance, materials like rice husks, fruit peels, and chicken bones have shown promise in adsorbing cationic dyes. mdpi.commdpi.comnih.gov The effectiveness of these materials often stems from the presence of functional groups like carboxyl and hydroxyl groups on their surfaces, which can bind with the dye molecules. frontiersin.org Research has shown that the adsorption capacity can be significant, with some agricultural waste-based adsorbents achieving high removal efficiencies for various basic dyes. frontiersin.org
Table 1: Examples of Bio-adsorbents and their Adsorption Capacities for Basic Dyes
| Bio-adsorbent | Target Dye | Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Indonesian Rice Husk | Methylene Blue | 15.0 | mdpi.com |
| Hungarian Rice Husk | Methylene Blue | 24.4 | mdpi.com |
| Chicken Bone Biochar | Basic Fuchsine | 8.912 | mdpi.com |
| Chicken Bone Biochar | Methylene Blue | 8.24 | mdpi.com |
| Mango Bark | Dye Mixture | 2.7 | nih.gov |
Synthetic Adsorbents (e.g., Metal-Organic Frameworks, zeolites, nanocomposites)
In addition to bio-adsorbents, synthetic materials are being engineered to exhibit enhanced adsorption properties. These include Metal-Organic Frameworks (MOFs), zeolites, and various nanocomposites. nih.gov
Metal-Organic Frameworks (MOFs) are highly porous materials with large surface areas, making them excellent candidates for adsorption. A study on a novel Zn(II)-based MOF demonstrated a remarkable adsorption capacity of 1000 mg/g for Basic Blue 54. researchgate.net
Zeolites , which are microporous aluminosilicate (B74896) minerals, are also effective adsorbents for cationic dyes. nih.gov Their structured and porous nature allows for the trapping of dye molecules. For example, zeolite-x synthesized from kaolin (B608303) has shown high removal efficiency for methylene blue. eaht.org
Nanocomposites , which combine the properties of different materials at the nanoscale, offer another promising avenue. Materials like ZnO-bentonite nanocomposites have been shown to be effective in removing dyes through a combination of adsorption and photocatalysis. pnu.ac.ir
Desorption Studies and Adsorbent Regeneration
Desorption is the process of releasing the adsorbed dye from the adsorbent surface. researchgate.net This can be achieved through various methods, including thermal treatment, solvent extraction, or electrochemical processes. mdpi.comresearchgate.netjwent.net The choice of regeneration method depends on the nature of the adsorbent and the adsorbed dye. davidpublisher.com
For instance, studies have shown that the desorption of dyes can be influenced by temperature, with higher temperatures often leading to increased desorption rates. mdpi.com Chemical regeneration using acids, bases, or salts can also be effective. researchgate.netjwent.net Research on the electrochemical regeneration of adsorbents loaded with methylene blue has demonstrated varying efficiencies depending on the adsorbent material, with sawdust showing a higher regeneration efficiency compared to activated carbon and Nyex®. jwent.net The reusability of adsorbents over multiple adsorption-desorption cycles is a key performance indicator, with some materials maintaining high removal efficiency even after several cycles. researchgate.net
Photocatalytic Degradation Technologies
Photocatalysis is an advanced oxidation process (AOP) that utilizes a semiconductor photocatalyst and a light source to generate highly reactive species, such as hydroxyl radicals, which can break down complex organic pollutants like Basic Blue 54 into simpler, less harmful substances. mdpi.commdpi.com
Photocatalyst Development and Optimization (e.g., TiO2-based materials)
Titanium dioxide (TiO₂) is one of the most extensively studied photocatalysts due to its high efficiency, chemical stability, and low cost. scirp.org Research has focused on enhancing the photocatalytic activity of TiO₂, particularly under visible light, which constitutes a significant portion of the solar spectrum. researchgate.net
Strategies to improve TiO₂ performance include doping with metals or non-metals and creating nanocomposites. For example, combining TiO₂ with other materials like Fe₃O₄ and bentonite (B74815) can enhance its photocatalytic activity. ubaya.ac.id The phase of TiO₂ also plays a role, with a mixture of anatase and rutile phases (like in Degussa P25) often showing superior performance compared to the individual phases. up.ac.za The efficiency of the photocatalytic process is also dependent on operational parameters such as catalyst loading, initial dye concentration, and pH. scirp.orgup.ac.za
Table 2: Comparison of TiO₂-based Photocatalysts for Dye Degradation
| Photocatalyst | Target Dye | Degradation Efficiency (%) | Conditions | Reference |
|---|---|---|---|---|
| Degussa P25 TiO₂ | Methylene Blue | 81.4 | 100 min UV irradiation | up.ac.za |
| Anatase TiO₂ | Methylene Blue | 54 | 100 min UV irradiation | up.ac.za |
| Rutile TiO₂ | Methylene Blue | 31.4 | 100 min UV irradiation | up.ac.za |
| TiO₂/Ag/β-cyclodextrin | Methylene Blue | 99.38 | 120 min sunlight | chemmethod.com |
| TiO₂-Fe₃O₄ pillared bentonite | Basic Blue | - | 20 min UV light | ubaya.ac.id |
Mechanistic Insights into Photocatalytic Oxidation
The fundamental mechanism of photocatalytic degradation involves the generation of electron-hole pairs when the semiconductor photocatalyst absorbs light with energy greater than its bandgap. scirp.org These charge carriers migrate to the catalyst surface and react with water and oxygen to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻). mdpi.com
These ROS are powerful oxidizing agents that can attack the complex structure of the Basic Blue 54 dye, leading to its degradation. The process typically involves the breakdown of the chromophore, resulting in decolorization, followed by the mineralization of the organic molecule into carbon dioxide, water, and inorganic ions. mdpi.com Scavenger studies are often employed to identify the primary reactive species responsible for the degradation. acs.org
Kinetic and Mechanistic Modeling of Photocatalytic Processes
Understanding the kinetics of photocatalytic degradation is essential for process optimization and reactor design. The degradation of dyes often follows pseudo-first-order kinetics, as described by the Langmuir-Hinshelwood model. up.ac.zaacs.org
Kinetic studies involve monitoring the change in dye concentration over time under different experimental conditions. The apparent rate constant (k) is a key parameter derived from these studies, which reflects the efficiency of the photocatalytic process. researchgate.net Factors such as the initial dye concentration, catalyst dosage, and light intensity can significantly influence the reaction rate. pnu.ac.ir For instance, the degradation rate may initially increase with dye concentration but then decrease at higher concentrations due to the screening of light by the dye molecules. mdpi.com Similarly, an optimal catalyst loading exists beyond which the degradation rate may not improve or even decrease due to light scattering and particle aggregation. scirp.org Mechanistic modeling helps in elucidating the complex reaction pathways and identifying rate-limiting steps in the degradation process. acs.org
Biological Treatment Approaches
Biological treatment encompasses a range of techniques that utilize living organisms or their products to break down hazardous substances into less toxic or non-toxic forms. For dyes, this often involves the cleavage of complex aromatic structures, leading to a loss of color and a reduction in toxicity.
The use of microbial consortia, which are mixed communities of different microorganisms, has proven to be highly effective for the bioremediation of textile dyes. medcraveonline.com These consortia often exhibit synergistic metabolic activities, where the metabolic products of one species can be utilized by another, leading to a more complete degradation of complex pollutants. medcraveonline.com The combined enzymatic action of different microbes in a consortium allows for the breakdown of dye molecules at various positions, which is often not possible with a single microbial species. medcraveonline.com
Bacterial consortia are particularly favored due to their rapid growth, adaptability to diverse environmental conditions (including variations in pH and temperature), and their ability to function under aerobic, anaerobic, or facultative conditions. medcraveonline.com Studies have shown that bacterial consortia can achieve high decolorization efficiencies. For example, a consortium containing species of Bacillus subtilis, Brevibacillus borstelensis, and B. firmus demonstrated effective dye degradation. nih.gov Similarly, a consortium with Acinetobacter, Comamonas, Trichococcus, Erwinia, Dysgonomonas, and Citrobacter achieved 85–97% degradation of various dyes. nih.gov The synergistic action within these consortia allows for the breakdown of complex aromatic amines, which are often toxic byproducts of initial dye degradation. medcraveonline.com
Fungal consortia also play a significant role in dye bioremediation. Fungi, particularly white-rot fungi, produce powerful extracellular enzymes capable of degrading a wide range of recalcitrant pollutants. nih.gov A consortium of Aspergillus ochraceus and Pseudomonas sp. demonstrated enhanced decolorization of Rubine GFL, which was attributed to the increased activity of enzymes like laccase and azo reductase. jmbfs.org
Table 1: Examples of Microbial Consortia Used for Dye Bioremediation
| Microbial Consortium Composition | Target Dyes | Decolorization Efficiency | Reference |
| Sphingomonas paucimobilis, Pseudomonas putida, Lactobacillus acidophilus | Mixed Dyes | 90% | nih.gov |
| Bacillus subtilis, Brevibacillus borstelensis, B. firmus | Mixed Dyes | Effective at lower concentrations | nih.gov |
| Acinetobacter, Comamonas, Trichococcus, Erwinia, Dysgonomonas, Citrobacter | Mixed Dyes | 85-97% | nih.gov |
| Aspergillus ochraceus, Pseudomonas sp. | Rubine GFL | 95% | jmbfs.org |
| Klebsiella sp1 & sp2, Staphylococcus aureus, Bacillus cereus, Pseudomonas fluorescence | Green Dye | 92% | researchgate.net |
| Klebsiella sp1 & sp2, Staphylococcus aureus, Bacillus cereus, Pseudomonas fluorescence | Black Dye | 96% | researchgate.net |
Bioadsorption is a process where pollutants, such as dyes, bind to the surface of biological materials, known as biosorbents. This method is considered a promising technology due to its low cost and high removal efficiency. researchgate.net A wide variety of materials can be used as biosorbents, including microorganisms like bacteria, fungi, and algae, as well as agricultural byproducts. researchgate.netmdpi.com
The extracellular polymeric substance (EPS) produced by the bacterium Proteus mirabilis TJ-1 has been identified as a highly effective biosorbent for Basic Blue 54. researchgate.nettongji.edu.cn This EPS is primarily composed of acid polysaccharide (63.1%) and protein (30.9%). researchgate.nettongji.edu.cn The high molecular weight and the presence of functional groups like carboxyl, hydroxyl, and amino groups provide numerous binding sites for the dye molecules. researchgate.nettongji.edu.cn Studies have shown that the EPS of P. mirabilis TJ-1 can achieve a maximum uptake of 2.005 g of Basic Blue 54 per gram of biosorbent. researchgate.nettongji.edu.cn The adsorption process is rapid, reaching equilibrium in as little as 5 minutes. tongji.edu.cn
The mechanism of bioadsorption involves several types of interactions, including electrostatic attraction, hydrogen bonding, and van der Waals forces. researchgate.netmdpi.com The pH of the solution is a critical factor, as it affects the surface charge of the biosorbent and the ionization of the dye molecule. tongji.edu.cn For Basic Blue 54, the adsorption capacity of P. mirabilis EPS increases with higher pH, becoming constant at a pH greater than 12. tongji.edu.cn
Various other low-cost biosorbents have been investigated for the removal of basic dyes. These include materials like potato peels, peanut hulls, and orange peels. deswater.comresearchgate.net For instance, peanut hulls have demonstrated a removal efficiency of up to 98.1% for Methylene Blue, a basic cationic dye. deswater.com The adsorption process for these materials often follows pseudo-second-order kinetics and fits the Langmuir isotherm model, indicating a monolayer adsorption on a surface with a finite number of identical sites. deswater.com
Table 2: Adsorption Capacities of Various Biosorbents for Basic Dyes
| Biosorbent | Target Dye | Maximum Adsorption Capacity (mg/g) | Reference |
| EPS of Proteus mirabilis TJ-1 | Basic Blue 54 | 2005 | researchgate.nettongji.edu.cn |
| Activated Sludge | Basic Blue 54 | 86.6 | researchgate.net |
| Peanut Hulls | Methylene Blue | - | deswater.com |
| Potato Peels | Methylene Blue | - | deswater.com |
| Orange Peel | Methylene Blue | 246.8 | researchgate.net |
Enzyme-mediated treatment offers a highly specific and efficient approach to dye degradation. Enzymes like laccases and peroxidases, often derived from fungi and bacteria, can catalyze the oxidation of a wide range of dye structures, leading to their decolorization and detoxification. jmbfs.orgnih.gov
Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are multi-copper-containing enzymes that can oxidize various phenolic and non-phenolic compounds, including many synthetic dyes. nih.gov The laccase from the white-rot fungus Trametes modesta has shown potential for dye degradation. nih.gov The enzymatic reaction involves the removal of a hydrogen atom from the substrate, creating a free radical. nih.gov This can lead to polymerization or further oxidation, ultimately breaking down the chromophoric structure of the dye. nih.gov The efficiency of laccase can be significantly enhanced by the use of redox mediators, which act as electron shuttles between the enzyme and the dye molecule. uminho.pt
Peroxidases (EC 1.11.1.7) are another group of enzymes that are effective in dye degradation. nih.gov They catalyze the oxidation of substrates in the presence of hydrogen peroxide (H₂O₂). nih.gov Lignin peroxidase (LiP), produced by white-rot fungi, is particularly versatile and can degrade both phenolic and non-phenolic compounds. up.ac.za Horseradish peroxidase (HRP) has also been studied for the degradation of dyes like Methylene Blue, where it can perform N-demethylation, although it is less efficient than LiP at cleaving the aromatic ring. researchgate.net Plant-based peroxidases, such as those from soybean, have also been used to decolorize various textile dyes. researchgate.net
The degradation of dyes by these enzymes results in the formation of less toxic products. For example, the treatment of pulp and paper mill effluent with a dye-decolorizing peroxidase from Bacillus amyloliquefaciens not only reduced color and chemical oxygen demand (COD) but also significantly decreased the toxicity of the effluent, as demonstrated by phytotoxicity and microbial toxicity assays. frontiersin.org
Applications in Biological and Biomedical Research
Histological Staining Applications
Histological staining is a cornerstone of microscopic analysis, allowing researchers to visualize and differentiate various cellular components within a tissue sample. conicet.gov.arbaseclick.eunih.gov Basic Blue 54 has proven to be a valuable tool in this context, especially for hematological studies.
Differential Staining of Monocytes in Hematological Studies
A significant application of Basic Blue 54 lies in its ability to selectively stain monocytes, a type of white blood cell, in both normal and leukemic blood samples. google.comnih.gov When used in a specific staining procedure, Basic Blue 54 imparts a distinct bright red-violet color to the nucleus and cytoplasm of monocytes. google.comnih.gov This coloration provides a stark contrast to other peripheral blood cells.
For instance, neutrophils exhibit minimal cytoplasmic staining with their nuclei appearing brown. Lymphocytes show dark brown nuclear staining, with little to no cytoplasmic color, except in larger lymphocytes where the cytoplasm may be a pale pink or cream. In eosinophils, the nuclei stain dark brown and the granules a pale green, while basophil nuclei are dark brown with orange granules. Platelets stain a pale yellow, and erythrocytes remain virtually unstained. google.com This differential staining allows for the straightforward identification and enumeration of monocytes, which is crucial in the diagnosis and study of various hematological conditions, including myelogenous, myeloid, and acute myelomonocytic leukemias. google.comnih.gov
The staining process typically involves the fixation of blood, bone marrow, or lymph node cells, followed by staining with an aqueous solution of Basic Blue 54. google.com A critical step for achieving the optimal red-violet coloration in monocytes is a final, brief rinse with an acetic acid-sodium acetate (B1210297) buffer at an acidic pH, typically around 3.6. google.comnih.gov The substance responsible for this specific color reaction in monocytes is not yet fully understood. google.com
A two-step staining procedure has also been developed, where unfixed cells are first exposed to a methanolic solution of Basic Blue 54, followed by the addition of an aqueous alkaline buffered solution of C.I. Basic Blue 141. This sequential method results in intensely deep purple cytoplasm and often red nuclei in monocytes, a staining pattern not observed in other blood or bone marrow cells. nih.gov
Methodological Optimization for Specific Cellular Components
The effectiveness of Basic Blue 54 staining is dependent on methodological optimization. The process generally involves fixing the cells, staining with an aqueous solution of the dye, and a terminal acid rinse. google.com The concentration of the Basic Blue 54 solution can be up to about 2%, with 1% being a common preference. google.com The pH of the staining solution can also be adjusted, with alkaline conditions sometimes being preferred. google.com
The final acid rinse is an essential step for the optimal development of the characteristic red-violet color in monocytes. google.comnih.gov The pH of this rinse can range from approximately 2.0 to 6.0. google.com This procedural nuance highlights the importance of precise pH control in achieving selective and vibrant staining of the target cellular components. The ability to distinguish the bright red-violet of monocytes from the dark brown nuclear color and yellow-orange cytoplasm of myelocytes and metamyelocytes demonstrates the specificity that can be achieved through such optimization. google.com
Analytical Methodologies for Basic Blue 54 Research
Spectroscopic Characterization Techniques
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides fundamental insights into the properties of Basic Blue 54. schoolwires.net Different regions of the electromagnetic spectrum are utilized to probe various aspects of the molecule.
UV-Visible Spectroscopy for Concentration Determination and Degradation Monitoring
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of Basic Blue 54 in solutions. mt.comlibretexts.org This method is based on the principle that the dye absorbs light in the ultraviolet and visible regions of the spectrum. The amount of light absorbed at a specific wavelength is directly proportional to its concentration in the solution, a relationship described by the Beer-Lambert Law. mt.com
To determine the concentration of an unknown sample, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations. mt.comeopcw.com The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. eopcw.com For instance, in studies involving the adsorption of dyes, the concentration of Basic Blue 3 (a related cationic dye) was determined using a UV-vis spectrophotometer at its maximum absorbance wavelength (λmax) of 654 nm. researchgate.net This technique is also invaluable for monitoring the degradation of Basic Blue 54, as the decrease in absorbance over time indicates the reduction in the dye's concentration. mt.com
Infrared and Nuclear Magnetic Resonance Spectroscopy for Structural Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. schoolwires.net By irradiating a sample with infrared radiation, the covalent bonds within the Basic Blue 54 molecule vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its structure. schoolwires.netwisc.edu This allows researchers to confirm the presence of key chemical bonds and functional groups, providing crucial information for structural elucidation. wisc.edu
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of the atoms within the Basic Blue 54 molecule. nanoqam.caosf.io This technique is based on the magnetic properties of atomic nuclei. nanoqam.ca By placing the sample in a strong magnetic field and irradiating it with radio waves, the nuclei absorb energy and generate a signal. nanoqam.ca The resulting NMR spectrum reveals the connectivity of atoms and can be used to determine the precise three-dimensional structure of the molecule. osf.io Both 1H and 13C NMR spectroscopy are employed to analyze the structure of dyes and their aggregation behavior in solution. researchgate.net
Chromatographic Separation and Identification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. advancechemjournal.com It is an essential tool for analyzing the purity of Basic Blue 54 and for identifying any byproducts or degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like Basic Blue 54. advancechemjournal.com It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. advancechemjournal.comshimadzu.com HPLC is widely used to determine the purity of drug substances and to quantify impurities and degradation products. advancechemjournal.comresearchgate.net
In the context of Basic Blue 54, HPLC can be used to assess its purity by separating it from any starting materials or byproducts from its synthesis. researchgate.net Furthermore, when studying the degradation of the dye, HPLC is instrumental in separating and quantifying the parent dye from its various degradation products, providing insights into the degradation pathways. advancechemjournal.com The development of a stability-indicating HPLC method involves subjecting the dye to stress conditions to generate degradation products and then developing a chromatographic method that can separate all these components. researchgate.net
Interactive Table: Typical HPLC Parameters for Dye Analysis
| Parameter | Value/Type | Purpose |
| Column | C18, C8 | Separation based on hydrophobicity |
| Mobile Phase | Acetonitrile/Water, Methanol/Buffer | Elution of analytes |
| Detector | UV-Vis or Diode Array Detector (DAD) | Detection and quantification of analytes |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of separation |
| Injection Volume | 5 - 20 µL | Amount of sample introduced |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
For the analysis of volatile organic compounds (VOCs) that may be formed as byproducts during the synthesis or degradation of Basic Blue 54, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. nih.govmdpi.com In GC, the volatile components of a sample are separated as they travel through a column with a carrier gas. chromatographyonline.com The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification. nih.gov Headspace solid-phase microextraction (HS-SPME) is often used as a sample preparation technique to extract and concentrate the volatile compounds before GC-MS analysis. chromatographyonline.com
Advanced Characterization of Adsorbents and Catalysts
The removal of Basic Blue 54 from wastewater often involves the use of adsorbents or catalysts. The efficiency of these materials is highly dependent on their physical and chemical properties. Therefore, their characterization is a critical aspect of research in this area.
A variety of techniques are employed to characterize these materials. Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology and topography of the adsorbent. mdpi.com Fourier Transform Infrared Spectroscopy (FTIR) is used to identify the functional groups on the surface of the material, which play a crucial role in the adsorption process. mdpi.com
Brunauer–Emmett–Teller (BET) analysis is used to determine the specific surface area and pore size distribution of the adsorbent, which are key factors influencing its adsorption capacity. mdpi.com X-ray Diffraction (XRD) provides information about the crystalline structure of the material. mdpi.com Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the adsorbent. mdpi.comrsc.org These characterization techniques provide a comprehensive understanding of the adsorbent or catalyst, enabling researchers to correlate its properties with its performance in the removal of Basic Blue 54. tandfonline.com
X-ray Diffraction (XRD) for Crystalline Structure
X-ray Diffraction (XRD) is a non-destructive analytical technique fundamental for determining the atomic and molecular structure of a crystal. imist.ma In this method, a beam of incident X-rays is directed at a sample, and the resulting diffraction pattern is measured. ucmerced.edu This pattern of scattered X-rays provides a "fingerprint" of the crystalline solid, revealing information about the unit cell dimensions, lattice points, and the arrangement of atoms within the crystal. ucmerced.edumdpi.com
For dye powders like Basic Blue 54, XRD analysis is crucial for identifying its crystalline form or phases. The analysis of dyed fabrics using XRD can indicate changes in the crystallinity of the textile fibers after the dyeing process. For instance, studies on reactive dyed cotton have shown that XRD can reveal alterations in the crystal structure of the cellulose (B213188) fibers. researchgate.net While specific XRD powder diffraction patterns for Basic Blue 54 are not extensively published in public databases, the technique remains the primary method for obtaining definitive data on its crystalline nature. acs.org The analysis would involve comparing the diffraction pattern of a Basic Blue 54 sample to standard reference patterns to identify its phase and purity. ucmerced.edu
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to observe the surface topography and morphology of materials at a micrometer to nanometer scale. nih.gov An SEM instrument scans a sample's surface with a focused beam of electrons, which interact with the sample to produce various signals. nih.gov These signals are used to generate detailed images that reveal information about the sample's surface features and texture. nih.gov
In the context of Basic Blue 54, SEM is used to examine the morphology of the dye in its powder form. Studies on various organic dye and pigment powders show that particles can appear as nearly spherical shapes, with sizes that can be quantified. researchgate.net SEM analysis provides critical information on particle size and shape, which influences properties such as specific surface area and dissolution rate. ispigment.com When applied to textiles, SEM can visualize how the dye is distributed on the surface of the fabric, providing insights into the quality and uniformity of the dyeing process. nih.gov
Brunauer-Emmett-Teller (BET) Surface Area Analysis
The Brunauer-Emmett-Teller (BET) method is a critical analytical technique for measuring the specific surface area of solid and porous materials. nih.gov The method is based on the physical adsorption of a gas (commonly nitrogen) onto the material's surface at cryogenic temperatures. nih.gov By measuring the amount of gas adsorbed at different pressures, the total surface area, including irregularities and pore interiors, can be calculated. nih.gov
Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition
Energy Dispersive X-ray Spectroscopy (EDX), also known as EDS, is an analytical technique typically coupled with scanning electron microscopy to determine the elemental composition of a sample. rsc.org The electron beam of the SEM excites atoms in the sample, causing them to emit characteristic X-rays. The EDX detector measures the energy and intensity of these X-rays to identify the elements present and their relative abundance.
For Basic Blue 54, whose molecular formula includes carbon, hydrogen, nitrogen, oxygen, and sulfur, EDX analysis can confirm the presence of these key elements (excluding hydrogen, which is not detectable by standard EDX). nih.gov This technique is valuable for verifying the purity of the dye and for analyzing its distribution on a substrate. For instance, in studies of dyed textiles, EDX can be used to map the elemental distribution on the fibers, confirming the presence of elements specific to the dye molecule and any mordants used. mdpi.comresearchgate.net
Computational Chemistry Approaches
Computational chemistry provides powerful tools for investigating the properties and behavior of molecules at an atomic level. For complex dye molecules like Basic Blue 54, these methods offer insights that can be difficult to obtain through experimental techniques alone.
Density Functional Theory (DFT) for Electronic Structure and Reaction Pathways
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ijcce.ac.ir It is a widely used tool in computational chemistry to predict molecular geometries, vibrational frequencies, and various electronic properties. ijcce.ac.ir DFT calculations can elucidate the relationship between a molecule's structure and its reactivity. nih.gov
In the study of azo dyes, DFT is employed to understand their electronic transitions, which are responsible for their color. frontiersin.org Theoretical investigations using DFT can calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between these orbitals (the HOMO-LUMO gap) is indicative of the molecule's reactivity and spectral properties. researchgate.net For cationic thiazolium azo dyes, which are structurally similar to Basic Blue 54, DFT combined with spectroscopic methods has been used to elucidate structures, bonding, and reaction mechanisms, such as hydrolysis in alkaline solutions. nih.gov Such studies provide rate constants and explain how the dye's structure influences its stability and reactivity. nih.gov
Molecular Dynamics Simulations for Adsorption Behavior
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. aphrc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes and thermodynamic properties of molecules and their interactions with other substances. rsc.org
MD simulations are particularly useful for understanding the adsorption mechanisms of dyes onto various surfaces, which is critical for applications in dyeing processes and in wastewater treatment. rsc.org Studies on other cationic dyes like Methylene (B1212753) Blue and Crystal Violet have used MD simulations to explore their adsorption onto surfaces such as montmorillonite (B579905) clay and activated carbon. rsc.orgresearchgate.net These simulations reveal the preferred adsorption configurations (e.g., parallel or tilted relative to the surface), calculate interaction energies, and identify the key intermolecular forces driving the adsorption, such as electrostatic interactions and van der Waals forces. aphrc.orgresearchgate.net This theoretical approach provides a molecular-level picture that complements experimental adsorption data, helping to explain observed affinities and capacities. researchgate.net
Conclusions and Future Research Directions
Summary of Key Academic Findings on Basic Blue 54
Basic Blue 54, a sulfur-containing azo textile dye, has been the subject of several key academic investigations. One of the notable findings is its application as a specific colorant for monocytes in hematological studies. Research has demonstrated that C.I. Basic Blue 54 can stain the nucleus and cytoplasm of both normal and leukemic monocytes a distinct bright red-violet color. uni.lunih.gov This staining is dependent on a final rinse with a pH 3.6 acetic acid-sodium acetate (B1210297) buffer and is selective for monocytes over other types of mature and immature leukocytes. uni.lunih.gov
In the realm of textile chemistry, Basic Blue 54 is recognized for its properties as a bright blue dye for acrylic fibers. chemicalbook.comchemicalbook.comworlddyevariety.com Its manufacturing process involves the diazotization of 2-Amino-3-methyl-6-methoxybenzothiazolium chloride, followed by coupling with N,N-dimethylaniline and subsequent quaternization with dimethyl sulfate. chemicalbook.comworlddyevariety.com It presents as a blue-green powder with a solubility of 10 g/L in water at 20°C, a property that is not significantly influenced by temperature changes. chemicalbook.comworlddyevariety.com The dye is known for its stability at high dyeing temperatures (120°C) without a change in its colored light. chemicalbook.comworlddyevariety.com
Furthermore, studies have explored the environmental aspects of Basic Blue 54, particularly its removal and recovery from textile wastewater. Research has shown that a natural flocculant derived from Colletotrichum gloeosporioides can achieve nearly 100% decolorization efficiency for Basic Blue 54, with a recovery efficiency of approximately 40%. fishersci.fi The adsorption process of Basic Blue 54 onto various materials has also been investigated, with studies indicating that the Langmuir adsorption isotherm model can describe its chemical stability and adsorption behavior. tandfonline.com
Emerging Research Areas and Unexplored Facets
Beyond its traditional applications, Basic Blue 54 is gaining attention in several emerging research areas. One such area is its use as a model system for the study of reactive dyes. uni.lu Reactive dyes are complex, high-molecular-weight compounds with both hydrophilic and hydrophobic groups, and the well-defined structure of Basic Blue 54 makes it a suitable candidate for investigating their behavior. uni.lu
Another burgeoning research facet is the role of Basic Blue 54 as a polymerization initiator in reactive dyeing processes. uni.lu It is also utilized as an absorber in cross-linking processes. uni.lu These applications suggest a potential for Basic Blue 54 in the development of advanced polymeric materials and functional textiles.
The adsorption properties of Basic Blue 54 continue to be an area of active research. Studies have examined its removal from aqueous solutions using various adsorbents, with the Langmuir isotherm model often providing a good fit for the experimental data, suggesting monolayer adsorption. tandfonline.com This research is crucial for developing more efficient and sustainable methods for treating textile effluents.
Interdisciplinary Research Needs for Comprehensive Understanding and Application
A comprehensive understanding and expanded application of Basic Blue 54 necessitate a more integrated, interdisciplinary research approach.
Environmental Science and Toxicology: While some toxicological data exists, a deeper understanding of the potential environmental and health impacts of Basic Blue 54 and its degradation byproducts is required. fishersci.fi This includes more extensive toxicogenomic studies to assess its potential for inducing cellular stress pathways and to inform risk assessments. mdpi.complos.orgresearchgate.netrsc.org Research into advanced oxidation processes and bioremediation strategies specifically tailored for the complete mineralization of Basic Blue 54 is an important avenue for environmental remediation research. dntb.gov.uaacs.orgreading.ac.ukmdpi.com
Materials Science: The role of Basic Blue 54 as a polymerization initiator and its interaction with various materials opens up possibilities for its incorporation into novel functional materials. idu.ac.id Research could focus on developing smart textiles with sensing capabilities or advanced coatings where the dye's chromophoric properties are harnessed. Exploring its use in the synthesis of new composite materials with tailored optical and electronic properties is another promising direction.
Computational Chemistry: Computational modeling can provide significant insights into the behavior of Basic Blue 54 at a molecular level. tandfonline.comjetjournal.org Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict its reactivity, spectroscopic properties, and interaction with different substrates and biological molecules. jetjournal.orgresearchgate.netneliti.comacs.org Such computational studies can guide the design of more efficient adsorbents for its removal from water and help in understanding its mechanism of action in various applications, including its toxicological profile.
Q & A
Q. What experimental methodologies are commonly employed to synthesize and characterize Basic Blue 54?
Basic Blue 54 is typically synthesized via condensation reactions involving aromatic amines and aldehydes under controlled pH and temperature. Characterization involves UV-Vis spectroscopy (to confirm λmax), FTIR (to identify functional groups), and HPLC (to assess purity). For reproducibility, protocols must detail reagent stoichiometry, reaction time, and purification steps (e.g., column chromatography) .
Q. How can researchers ensure accurate quantification of Basic Blue 54 in aqueous solutions?
Calibration curves using standard solutions (0.1–100 ppm) are constructed via spectrophotometry at the dye’s absorbance peak (~590 nm). Interference from impurities is minimized using blank corrections or derivatization techniques. Method validation requires testing linearity (R² ≥ 0.995), limit of detection (LOD < 0.05 ppm), and precision (%RSD < 5%) .
Q. What factors influence the stability of Basic Blue 54 under varying environmental conditions?
Stability studies assess photodegradation (via exposure to UV light), thermal degradation (at 25–80°C), and pH-dependent hydrolysis (pH 3–11). Data collection involves periodic sampling and HPLC analysis to track degradation products. Accelerated stability testing (40°C/75% RH) predicts shelf-life using the Arrhenius equation .
Advanced Research Questions
Q. How can contradictory data in Basic Blue 54’s photostability studies be systematically resolved?
Contradictions often arise from uncontrolled variables (e.g., light intensity, solvent polarity). A robust approach includes:
Q. What experimental designs optimize Basic Blue 54’s adsorption efficiency for wastewater treatment applications?
Response Surface Methodology (RSM) with Box-Behnken or Central Composite Designs evaluates variables like adsorbent dosage (0.1–5 g/L), contact time (5–120 min), and pH (3–9). Adsorption isotherms (Langmuir/Freundlich) and kinetics (pseudo-second-order models) validate mechanistic assumptions. Replicate experiments ensure statistical significance (p < 0.05) .
Q. How can computational modeling enhance the understanding of Basic Blue 54’s molecular interactions with biological systems?
Molecular docking (using AutoDock Vina) predicts binding affinities to proteins (e.g., serum albumin), while DFT calculations (Gaussian 09) analyze electronic properties influencing toxicity. Validation requires correlating in silico results with in vitro assays (e.g., cytotoxicity IC50) .
Methodological and Analytical Challenges
Q. What statistical approaches are recommended for analyzing variability in Basic Blue 54’s batch-to-batch purity?
ANOVA identifies significant differences between batches, while Principal Component Analysis (PCA) reduces dimensionality in multi-parameter datasets (e.g., pH, solvent purity). Control charts (X-bar/R) monitor process stability during scale-up .
Q. How should researchers address discrepancies between theoretical and experimental degradation pathways of Basic Blue 54?
Hypothesize competing pathways (e.g., oxidation vs. reduction) and validate via tracer studies (using <sup>13</sup>C-labeled analogs) or LC-MS/MS to identify intermediates. Sensitivity analysis in kinetic models quantifies the contribution of each pathway .
Ethical and Reproducibility Considerations
Q. What ethical guidelines apply to handling Basic Blue 54 in ecotoxicology studies?
Follow OECD 203 (aquatic toxicity testing) to minimize environmental release. Waste must be neutralized (e.g., Fenton’s reagent) before disposal. Transparent reporting of LC50 values and bioaccumulation factors ensures compliance with REACH regulations .
Q. How can interdisciplinary approaches improve the development of Basic Blue 54 derivatives for biomedical imaging?
Integrate synthetic chemistry (structure-activity relationships), materials science (nanocarrier design), and in vivo imaging (fluorescence tomography). Collaborative workflows require shared data repositories (FAIR principles) and cross-validation across labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
